1,2-di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclo[2.1.1]hexane core, which is a rigid and compact structure, making it an interesting subject for synthetic and application-oriented research.
Preparation Methods
The synthesis of 1,2-di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate typically involves a series of steps designed to construct the bicyclic core and introduce the desired substituents. One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition, which forms the bicyclic structure . This approach allows for the efficient and modular synthesis of the compound, enabling further derivatization through various chemical transformations.
In an industrial setting, the production of this compound may involve batchwise processes to ensure the consistent quality and yield of the product. For example, a multigram preparation of a related compound, 2-azabicyclo[2.1.1]hexane hydrochloride, has been reported, highlighting the feasibility of scaling up the synthesis .
Chemical Reactions Analysis
1,2-di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The rigid bicyclic structure provides a unique platform for exploring these reactions. Common reagents used in these transformations include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions, on the other hand, can introduce new functional groups into the bicyclic core, further expanding the compound’s chemical space .
Scientific Research Applications
1,2-di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate has several scientific research applications due to its unique structure and chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical spaces rich in sp3 hybridized carbon atoms .
In biology and medicine, the compound’s rigid structure and potential bioactivity make it a candidate for drug development. Researchers are investigating its use in the design of bio-active compounds that can interact with specific molecular targets, potentially leading to new therapeutic agents .
In the industrial sector, the compound’s stability and reactivity are being explored for applications in materials science, such as the development of new polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 1,2-di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is closely related to its ability to interact with specific molecular targets. The rigid bicyclic structure allows for precise interactions with enzymes, receptors, and other biological macromolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
The compound’s molecular targets and pathways involved in its mechanism of action are still under investigation. its potential to serve as a scaffold for drug design suggests that it may interact with a wide range of biological targets, offering opportunities for the development of new therapeutic agents .
Comparison with Similar Compounds
1,2-di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate can be compared with other similar compounds, such as tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate While both compounds share the bicyclo[21
The uniqueness of this compound lies in its specific substituents, which provide distinct reactivity and stability profiles. This makes it a valuable compound for exploring new chemical spaces and developing novel bio-active molecules .
Properties
CAS No. |
2694734-32-0 |
---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.